BENGHE Foundational & Exploratory

Check Availability & Pricing

Preliminary Technical Report: ZT55 for
Polycythemia Vera

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ZT55

Cat. No.: B12391772

Executive Summary

Polycythemia Vera (PV) is a myeloproliferative neoplasm (MPN) predominantly driven by a
gain-of-function mutation in the Janus kinase 2 (JAK2) gene, specifically the V617F mutation,
which is present in approximately 95% of cases.[1][2] This mutation leads to constitutive
activation of the JAK2-STAT signaling pathway, resulting in uncontrolled production of red blood
cells. ZT55 is a novel, low molecular-weight compound identified as a potent and highly
selective inhibitor of JAK2, with particular activity against the JAK2V617F mutation.[1][3]
Preclinical data indicate that ZT55 effectively suppresses the JAK2-STAT pathway, inhibits the
proliferation of JAK2V617F-expressing cells, induces apoptosis, and demonstrates significant
anti-tumor efficacy in vivo.[1][2] This document provides a technical overview of the preclinical
data available for ZT55, its mechanism of action, and the experimental protocols used in its
evaluation.

Mechanism of Action: Targeting the JAK2-STAT
Pathway

The JAK2-STAT signaling cascade is crucial for the signal transduction downstream of cytokine
receptors that control hematopoiesis.[1] The V617F mutation in the JAK2 pseudokinase
domain results in its constitutive activation, leading to the constant phosphorylation and
activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins,
primarily STAT3 and STAT5.[1] These activated STAT proteins translocate to the nucleus and
drive the transcription of genes responsible for cell proliferation and survival.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b12391772?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC6360668/
https://pubmed.ncbi.nlm.nih.gov/30717771/
https://www.benchchem.com/product/b12391772?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6360668/
https://www.glpbio.com/sp/zt55.html
https://www.benchchem.com/product/b12391772?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6360668/
https://pubmed.ncbi.nlm.nih.gov/30717771/
https://www.benchchem.com/product/b12391772?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6360668/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6360668/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

ZT55 exerts its therapeutic effect by selectively inhibiting the kinase activity of JAK2.[1][4] It has
been shown to suppress the phosphorylation of JAK2 at the Y1007/8 residue, which is a key
activation site.[1] This action blocks the subsequent phosphorylation of STAT3 and STAT5,
thereby interrupting the aberrant signaling that drives the hyperproliferative state in PV.[1][4]
Furthermore, studies suggest ZT55 may increase the expression of Suppressor of Cytokine
Signaling (SOCS) proteins, SOCS1 and SOCS3, which are natural negative regulators of the
JAK-STAT pathway and are often downregulated in cells with the JAK2V617F mutation.[1]
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Figure 1: ZT55 Mechanism of Action on the JAK2-STAT Pathway.

Preclinical Efficacy Data

The activity of ZT55 has been evaluated through a series of in vitro, ex vivo, and in vivo
experiments. The quantitative results are summarized in the tables below.
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In Vitro Kinase Inhibitory Activity

ZT55 demonstrates high selectivity for JAK2 over other JAK family kinases in cell-free kinase

assays.
Kinase IC50 (M) Selectivity vs. JAK2
JAK2 0.031 1x
JAK1 >10 >322x
JAK3 >10 >322x%

Table 1: Inhibitory
concentration 50 (IC50) of
ZT55 against JAK family
kinases. Data derived from

cell-free kinase assays.[1]

Cellular Activity in JAK2V617F-Expressing Cells

ZT55 was tested on the human erythroleukemia cell line HEL, which harbors the JAK2V617F
mutation, and on primary cells from MPN patients.
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Assay Type Cell Type Metric Result
Concentration-
Cell Proliferation HEL (JAK2V617F) IC50 dependent
inhibition[4]
Arrest at G2/M
Cell Cycle Arrest HEL (JAK2V617F) Phase
phase[1][4]
) ) Caspase-dependent
Apoptosis HEL (JAK2V617F) Induction ]
apoptosis[1][4]
. Primary BFU-E (MPN
Colony Formation ] IC50 19.47 - 35.43 uM[1]
Patients, JAK2V617F)
Primary BFU-E
Colony Formation (Healthy Donors, IC50 ~60 uM[1]

JAK2WT)

Table 2: Summary of

in vitro and ex vivo
cellular effects of
ZT55.[1][4]

In Vivo Antitumor Activity

The efficacy of ZT55 was evaluated in a xenograft mouse model established with HEL cells.

Model

Treatment

Outcome

HEL Cell Xenograft

ZT55

Significant suppression of

tumor growth[1][4]

Table 3: In vivo efficacy of

ZT55.

Experimental Protocols

The following are summaries of the key methodologies used to evaluate ZT55.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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